

Protocol for using Cy2-SE in immunohistochemistry (IHC)

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Compound of Interest		
Compound Name:	Cy2-SE (iodine)	
Cat. No.:	B15557021	Get Quote

Application Notes: Cy2-SE for Immunohistochemistry Introduction

Cyanine 2 (Cy2) is a green-emitting fluorescent dye belonging to the cyanine family. The succinimidyl ester (SE) derivative of Cy2 is an amine-reactive compound widely used for labeling biomolecules, particularly antibodies, for immunofluorescence applications.[1][2] The succinimidyl ester group reacts efficiently with primary amines (R-NH2) on proteins, such as the lysine residues, to form stable covalent amide bonds.[1][3][4] This direct conjugation method allows for the creation of fluorescently labeled primary antibodies, which can be used for direct detection in immunohistochemistry (IHC), eliminating the need for a secondary antibody and simplifying multiplexing experiments.[5][6]

Cy2-conjugated antibodies are well-suited for fluorescence microscopy due to their bright fluorescence and good photostability.[1] The dye is highly water-soluble and its fluorescence is pH-insensitive between pH 4 and 10, offering flexibility in staining protocols.[1] These characteristics make Cy2-SE a valuable tool for researchers and drug development professionals for the visualization and localization of protein expression within the morphological context of tissue samples.[7][8]

Key Experimental Considerations



- Antibody Purity: The antibody solution must be free of amine-containing substances like Tris, glycine, or ammonium ions, as these will compete with the antibody for reaction with the Cy2-SE.[1] If such substances are present, the antibody should be dialyzed against a suitable buffer like PBS.[1]
- Dye-to-Protein (D/P) Ratio: The optimal D/P ratio for labeling needs to be determined empirically for each antibody. A D/P ratio between 4 and 12 is often recommended for antibodies to achieve bright signals without significant self-quenching.[9]
- Tissue Preparation: Proper tissue fixation and processing are critical for preserving tissue morphology and antigenicity. Formalin-fixed paraffin-embedded (FFPE) tissues are commonly used and require deparaffinization and antigen retrieval steps.[7][10] Frozen tissue sections are an alternative that may not require antigen retrieval but offer different morphological preservation.[10][11]
- Antigen Retrieval: For FFPE tissues, heat-induced epitope retrieval (HIER) is often necessary to unmask the antigenic sites. Common retrieval solutions include citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).[11][12]
- Blocking: Blocking steps are essential to prevent non-specific binding of the antibody to the tissue, which can lead to high background signal.[12]

Experimental Protocols Protocol 1. Conjugation of Cur. SE to

Protocol 1: Conjugation of Cy2-SE to a Primary Antibody

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled up or down while maintaining the same molar ratios.

Materials:

- Primary antibody (1 mg) in an amine-free buffer (e.g., PBS)
- Cy2-SE (Succinimidyl Ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer (pH 8.3-9.0)



- Purification column (e.g., gel filtration column)
- Storage buffer (e.g., PBS with a preservative)

Procedure:

- Antibody Preparation:
 - Dissolve 1 mg of the antibody in 1 mL of 0.1 M sodium bicarbonate buffer. The final protein concentration should ideally be between 5-10 mg/mL.[1]
 - If the antibody is in a buffer containing amines, dialyze it against PBS first.
- Cy2-SE Preparation:
 - Immediately before use, dissolve 1 mg of Cy2-SE in 100 μL of DMF or DMSO to create a 10 mg/mL stock solution.[1] Vortex briefly to ensure it is fully dissolved. Aqueous solutions of CyDye NHS esters are prone to hydrolysis, so they should be used immediately.[9]
- Conjugation Reaction:
 - While gently stirring, add the dissolved Cy2-SE to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of a 20:1 molar ratio of CyDye NHS ester to antibody is often used.[9]
 - Incubate the reaction for 1 hour at room temperature in the dark, with continuous stirring.
- Purification of the Conjugated Antibody:
 - Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will elute first.
- Determination of Degree of Labeling (Optional but Recommended):



- Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of Cy2 (~492 nm).
- Calculate the protein concentration and the dye concentration to determine the dye-toprotein (D/P) ratio.
- Storage:
 - Store the purified Cy2-labeled antibody at 2-8°C in the dark, protected from light. For longterm storage, aliquots can be stored at -20°C.[13]

Protocol 2: Immunohistochemical Staining of FFPE Sections with Cy2-Conjugated Antibody

Materials:

- · Formalin-fixed paraffin-embedded (FFPE) tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 80%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Wash Buffer (e.g., PBS with 0.05% Tween 20)
- Blocking Buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS)
- Cy2-conjugated primary antibody
- Antifade mounting medium with a nuclear counterstain (e.g., DAPI)
- Coverslips

Procedure:

Methodological & Application





- · Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.[12]
 - Rehydrate the sections by immersing them in a series of ethanol solutions: two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol for 1 minute, and 80% ethanol for 1 minute.[12]
 - Rinse with deionized water for 5 minutes.[12]
- Antigen Retrieval:
 - Pre-heat a steamer or water bath containing the antigen retrieval buffer to 95-100°C.[11]
 - Immerse the slides in the hot buffer and incubate for 20-40 minutes.
 - Allow the slides to cool in the buffer for 20 minutes at room temperature.[11]
 - Rinse the sections in wash buffer for 2 x 2 minutes.[11]
- Blocking:
 - Carefully wipe around the tissue section and apply blocking buffer to cover the section.
 - Incubate for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.[12]
- Primary Antibody Incubation:
 - Remove the blocking buffer (do not rinse).
 - Dilute the Cy2-conjugated primary antibody to its optimal concentration in the blocking buffer.
 - Apply the diluted antibody to the sections and incubate for 1.5 hours at room temperature or overnight at 4°C in a humidified chamber.[12]
- Washing:



- Wash the slides three times for 3 minutes each in the wash buffer to remove unbound primary antibody.[12]
- · Counterstaining and Mounting:
 - If a nuclear counterstain is desired, it can be included in the mounting medium.
 - Apply a drop of antifade mounting medium to the tissue section.
 - Carefully place a coverslip over the tissue, avoiding air bubbles.
 - Seal the edges of the coverslip with clear nail polish if desired.
- · Visualization:

 Visualize the staining using a fluorescence microscope equipped with appropriate filters for Cy2 (Excitation/Emission: ~492/510 nm) and the counterstain (e.g., DAPI).

Data Presentation

Table 1: Recommended Parameters for Antibody

Conjugation

Parameter	Recommended Value	Notes
Antibody Concentration	5-10 mg/mL[1]	Lower concentrations can decrease reaction efficiency.
Reaction Buffer	0.1 M Sodium Bicarbonate	pH should be between 8.3 and 9.0.
Molar Ratio (Dye:Antibody)	20:1 (starting point)	Optimal ratio should be determined experimentally.[9]
Incubation Time	1 hour[14]	At room temperature.
Incubation Temperature	Room Temperature	
Purification Method	Gel Filtration	To remove unconjugated dye.





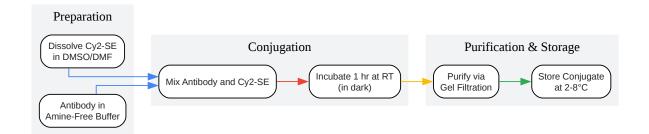
Table 2: Typical Immunohistochemistry Protocol

Timings

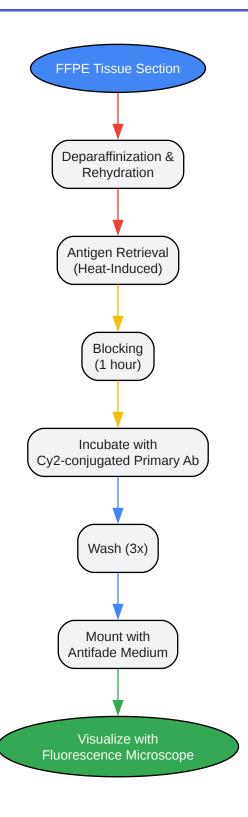
Step	Duration
Deparaffinization & Rehydration	~20 minutes
Antigen Retrieval	40-60 minutes
Blocking	1 hour
Primary Antibody Incubation	1.5 hours (RT) or Overnight (4°C)
Washing	~10 minutes
Mounting & Visualization	~10 minutes

Visualizations Experimental Workflows









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